5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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Overview
Description
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylmethanol: This can be achieved by the reduction of 3-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 3-chlorophenylmethoxy intermediate: The 3-chlorophenylmethanol is then reacted with a suitable base and a halogenating agent to form the 3-chlorophenylmethoxy intermediate.
Synthesis of pyranone ring: The intermediate is then subjected to a cyclization reaction with a suitable diketone to form the pyranone ring.
Introduction of phenylpiperazine moiety: Finally, the phenylpiperazine moiety is introduced through a nucleophilic substitution reaction with the pyranone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an anticonvulsant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, such as serotonin or dopamine receptors, leading to modulation of neurotransmission. Additionally, it may influence ion channels or enzymes involved in signal transduction pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is unique due to its combination of a chlorophenyl group, a phenylpiperazine moiety, and a pyranone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyranone ring structure with specific substituents that contribute to its biological activity. The following table summarizes its chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₂₄H₂₆ClN₂O₃ |
Molecular Weight | 426.93 g/mol |
CAS Number | 118734372 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the condensation of 3-chlorophenol with a pyranone precursor, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require catalysts and solvents under controlled temperatures to achieve high yields and purity.
Antioxidant Activity
Research shows that derivatives of pyranones exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions. The antioxidant activity is often evaluated using assays such as DPPH and ABTS .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against various bacterial strains. In particular, derivatives containing the pyran scaffold have shown promising results as antibacterial agents, outperforming standard antibiotics in some cases. For example, certain derivatives exhibited lower IC50 values than ampicillin against Gram-positive bacteria .
Antitumor Activity
The antitumor potential of this compound has been investigated through in vitro studies on cancer cell lines. Notably, compounds derived from the pyran scaffold have been found to inhibit cell proliferation and induce apoptosis in colorectal cancer cells (HCT-116). Mechanistic studies suggest that these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2) activity, which is crucial for cell cycle regulation .
Case Studies and Research Findings
- Antioxidant Evaluation : A study demonstrated that derivatives of pyranones showed strong DPPH scavenging activity, with some exhibiting EC50 values comparable to established antioxidants like BHT. This suggests a robust potential for these compounds in formulations aimed at oxidative stress mitigation .
- Antimicrobial Testing : In a comparative study, several pyran derivatives were tested against common bacterial strains. Compounds with structural similarities to this compound displayed significant inhibition zones, indicating their efficacy as antimicrobial agents .
- Antitumor Mechanism : Molecular docking studies revealed that certain derivatives bind effectively to the ATP binding pocket of CDK2, suggesting a mechanism for their antiproliferative effects. The downregulation of CDK2 expression was confirmed through quantitative real-time PCR assays .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUPMRNFMHPYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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